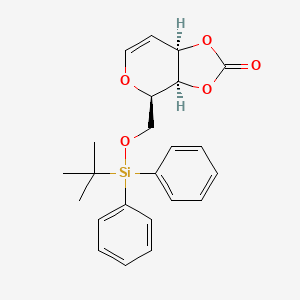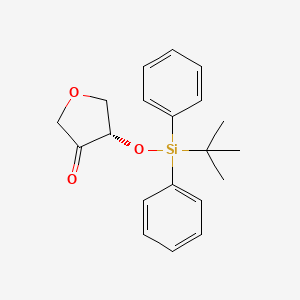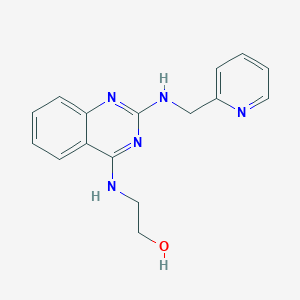
2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminobenzonitrile with N,N-dimethyl-N’-pyridylurea under thermal activation. This reaction leads to the formation of N-(2-pyridyl)-substituted 4-aminoquinazolin-2(1H)-ones through a Dimroth rearrangement .
Another method involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and purifying the final product, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dichloromethane, ethanol, and toluene, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
Scientific Research Applications
2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine
Uniqueness
What sets 2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol apart from similar compounds is its unique combination of a quinazoline core with a pyridin-2-ylmethyl group and an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17N5O |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[[2-(pyridin-2-ylmethylamino)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C16H17N5O/c22-10-9-18-15-13-6-1-2-7-14(13)20-16(21-15)19-11-12-5-3-4-8-17-12/h1-8,22H,9-11H2,(H2,18,19,20,21) |
InChI Key |
MTYOLJNFORNBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


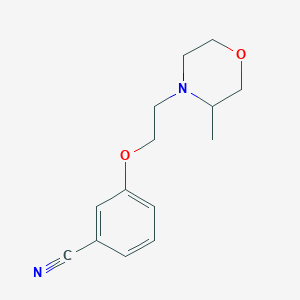
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
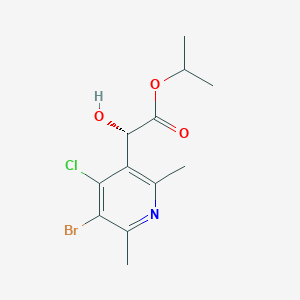

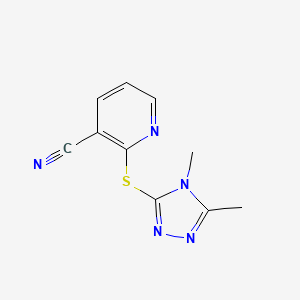
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
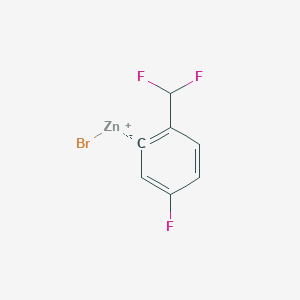
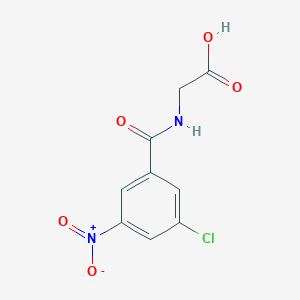
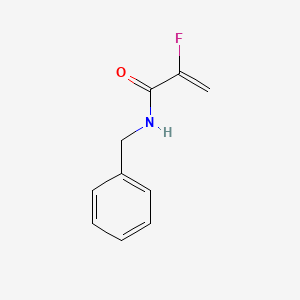

![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
